RIP1 Kinase Inhibitor Synthesis: Key Intermediate
The synthetic route to bicyclic pyridone lactams described in WO2018/73193 (Genentech) explicitly utilizes 5-bromo-2-methoxyisonicotinic acid (or its methyl ester) as a precursor, with the synthesis of the acid from its methyl ester documented in the patent at page 74-75 [1]. This contrasts with the 3-carboxylic acid regioisomer (5-bromo-2-methoxynicotinic acid, CAS 1211586-66-1) , where the carboxylic acid at position 3 would direct amide bond formation to a different vector, incompatible with the bicyclic pyridone lactam scaffold that requires a 4-carboxylic acid for proper ring closure geometry. The resulting RIP1 inhibitors derived from this intermediate achieve IC50 values as low as 0.063 nM against human RIP1 kinase in biochemical assays [2], underscoring the functional consequence of the correct regioisomeric choice.
| Evidence Dimension | Synthetic route specificity for pharmacologically active scaffold |
|---|---|
| Target Compound Data | 5-Bromo-2-methoxyisonicotinic acid (CAS 886365-22-6); 4-carboxylic acid regioisomer; documented in WO2018/73193 as key intermediate; leads to RIP1 inhibitors with IC50 = 0.063 nM [1][2] |
| Comparator Or Baseline | 5-Bromo-2-methoxynicotinic acid (CAS 1211586-66-1; 3-carboxylic acid regioisomer); 5-Bromo-4-methoxypicolinic acid (CAS 1211586-54-7; 2-carboxylic acid regioisomer) |
| Quantified Difference | Regioisomeric amide products from 3- or 2-carboxylic acid isomers would position the amide linkage meta or ortho to pyridine nitrogen, respectively, versus para for the target compound, disrupting the RIP1 pharmacophore geometry; no potent RIP1 inhibitors (<100 nM) have been reported from alternative regioisomers. |
| Conditions | Patent WO2018/73193 synthesis; RIP1 TR-FRET biochemical assay (human RIP1 residues 1-375) |
Why This Matters
For procurement in RIP1 inhibitor programs, selecting the correct 4-carboxylic acid regioisomer is non-negotiable; using the 3- or 2-carboxylic acid analog would yield structurally distinct products lacking the demonstrated picomolar potency.
- [1] Patel, S., et al. (Genentech, Inc.). (2019). Bicyclic pyridone lactams and methods of use thereof. U.S. Patent No. 10,947,226. Retrieved from https://patents.justia.com/patent/10947226 View Source
- [2] BindingDB. (2019). BDBM50159697 (CHEMBL3785745): IC50 0.063 nM against human RIP1 [Database entry]. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159697 View Source
